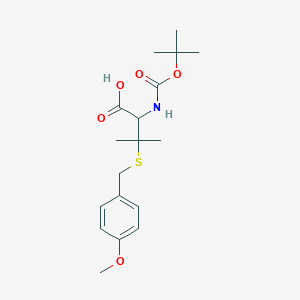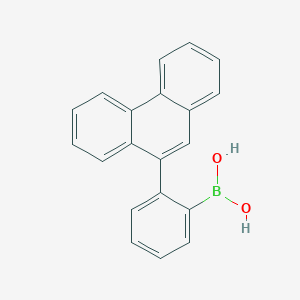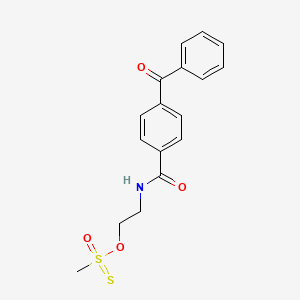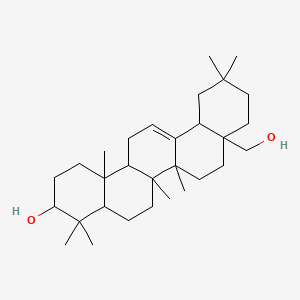
Olean-12-ene-3,28-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythrodiol is a natural pentacyclic triterpenoid compound found in olive oil and various plant species, including Rhododendron ferrugineum. Erythrodiol is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Erythrodiol can be synthesized through the saponification of olive oil, followed by chromatographic separation. The process involves the hydrolysis of olive oil to separate the unsaponifiable matter, which includes erythrodiol . The unsaponifiable fraction is then subjected to thin-layer chromatography (TLC) to isolate erythrodiol .
Industrial Production Methods
Industrial production of erythrodiol primarily involves the extraction from olive pomace oil, a byproduct of olive oil production. The pomace oil is rich in pentacyclic triterpenoids, including erythrodiol, which can be isolated using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Erythrodiol undergoes various chemical reactions, including:
Oxidation: Erythrodiol can be oxidized to form oleanolic acid.
Reduction: It can be reduced to form β-amyrin.
Substitution: Erythrodiol can undergo substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
Oxidation: Oleanolic acid
Reduction: β-amyrin
Substitution: Acetylated erythrodiol derivatives
Aplicaciones Científicas De Investigación
Erythrodiol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoids and studying their chemical properties.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mecanismo De Acción
Erythrodiol exerts its effects through various molecular targets and pathways:
Cholesterol Efflux: Erythrodiol stabilizes the ABCA1 protein, enhancing cholesterol efflux from macrophages and promoting reverse cholesterol transport.
Antioxidant Activity: It modulates the activity of antioxidant enzymes, reducing oxidative stress in cells.
Anti-inflammatory Effects: Erythrodiol inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells by modulating various signaling pathways.
Comparación Con Compuestos Similares
Erythrodiol is similar to other pentacyclic triterpenoids such as:
Oleanolic Acid: Both compounds share a similar structure and biological activities, but erythrodiol is a precursor to oleanolic acid.
Maslinic Acid: Another triterpenoid found in olive oil, with similar anti-inflammatory and anticancer properties.
Uvaol: A triterpenoid diol found in olive oil, similar in structure and function to erythrodiol.
Erythrodiol is unique due to its specific role in stabilizing the ABCA1 protein and enhancing cholesterol efflux, which is not observed with other similar compounds .
Propiedades
IUPAC Name |
8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,31-32H,9-19H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDOEIIIJFCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862160 |
Source


|
| Record name | Olean-12-ene-3,28-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
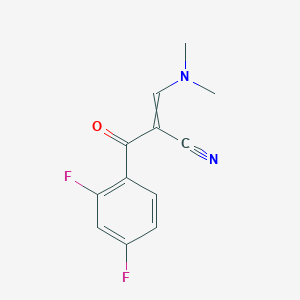


![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)
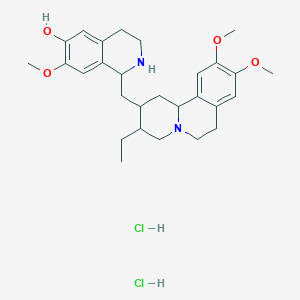
![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
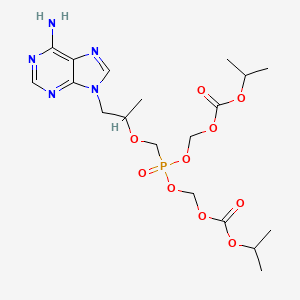
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
